molecular formula C25H25BN2O2 B1427078 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 952514-86-2

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

Cat. No. B1427078
CAS RN: 952514-86-2
M. Wt: 396.3 g/mol
InChI Key: IFFQSTWSRPRHBQ-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a phenyl group, a benzo[d]imidazole group, and a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with a tetramethyl-1,3,2-dioxaborolane group have been synthesized using the Miyaura borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in similar compounds has been reported to undergo reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a molecular weight of 204.08, a melting point of 28 °C, and a boiling point of 130 °C/20 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole is explored in the context of its synthesis and structural properties. Studies involve the synthesis of related boric acid ester intermediates, utilizing FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) calculations complement these methods, confirming molecular structures and revealing physicochemical properties (Huang et al., 2021).

Antimicrobial and Antituberculosis Properties

Compounds similar to 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole have been investigated for their antimicrobial and antituberculosis activities. A study synthesized related benzo[d]imidazole derivatives, testing them against various bacterial strains and Mycobacterium tuberculosis, observing promising antimicrobial properties (Jadhav et al., 2009).

Bioactivity Evaluations

Further research into benzo[d]imidazole derivatives includes the evaluation of their bioactivity. Compounds with varying substituents have been synthesized and tested for their antioxidant, antibacterial, and antifungal properties, indicating potential applications in therapeutic and pharmaceutical fields (Lavanya et al., 2010).

Antibacterial Activity and Microwave-Assisted Synthesis

Another study focuses on the microwave-assisted synthesis of benzo[d]imidazole derivatives, testing them for antibacterial activity against gram-positive and gram-negative bacterial strains. This approach indicates a practical method for producing compounds with potential medical applications (Darekar et al., 2020).

Optoelectronic and Sensing Applications

Benzo[d]imidazole derivatives have been found useful in optoelectronic devices and sensing applications. One study synthesized hybrid organic bipolar fluorescent luminogens using a structure similar to the compound , demonstrating potential in optoelectronics, biological probes, and intercellular imaging (Kathirvelan et al., 2020).

EGFR Inhibition in Pharmacological Studies

In pharmacology, related benzo[d]imidazole derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) kinase inhibitors. Although the kinase inhibitor activities were limited, this research provides insights into the potential pharmacological applications of these compounds (Demirel et al., 2017).

properties

IUPAC Name

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFQSTWSRPRHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728911
Record name 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

CAS RN

952514-86-2
Record name 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
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1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

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